molecular formula C12H11NO B14918007 Pyridine, 3-methyl-5-phenoxy-

Pyridine, 3-methyl-5-phenoxy-

Cat. No.: B14918007
M. Wt: 185.22 g/mol
InChI Key: JSPLRPPLJGKXEQ-UHFFFAOYSA-N
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Description

Pyridine, 3-methyl-5-phenoxy- is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. Pyridine derivatives are significant in medicinal chemistry due to their presence in various biologically active compounds. Pyridine, 3-methyl-5-phenoxy- is known for its unique structural features, which include a phenoxy group attached to the pyridine ring, enhancing its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 3-methyl-5-phenoxy- typically involves the reaction of 3-methylpyridine with phenol in the presence of a suitable catalyst. One common method is the nucleophilic aromatic substitution reaction, where the phenol acts as a nucleophile, attacking the electrophilic carbon atom in the pyridine ring. The reaction is usually carried out under basic conditions, often using potassium carbonate as a base and dimethylformamide as a solvent .

Industrial Production Methods: Industrial production of Pyridine, 3-methyl-5-phenoxy- follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium on carbon may be used to enhance the reaction rate and yield. The product is then purified using techniques like distillation or crystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: Pyridine, 3-methyl-5-phenoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Various nucleophiles like amines, thiols, and halides.

Major Products Formed:

Scientific Research Applications

Pyridine, 3-methyl-5-phenoxy- has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and bacterial infections.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Pyridine, 3-methyl-5-phenoxy- involves its interaction with specific molecular targets in biological systems. The phenoxy group enhances its ability to form hydrogen bonds and π-π interactions with target proteins. This interaction can inhibit the activity of enzymes or receptors, leading to therapeutic effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation .

Comparison with Similar Compounds

Uniqueness: Pyridine, 3-methyl-5-phenoxy- is unique due to the presence of both the methyl and phenoxy groups, which enhance its chemical reactivity and biological activity. The combination of these groups allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and industrial applications .

Properties

Molecular Formula

C12H11NO

Molecular Weight

185.22 g/mol

IUPAC Name

3-methyl-5-phenoxypyridine

InChI

InChI=1S/C12H11NO/c1-10-7-12(9-13-8-10)14-11-5-3-2-4-6-11/h2-9H,1H3

InChI Key

JSPLRPPLJGKXEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1)OC2=CC=CC=C2

Origin of Product

United States

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